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Introduction
Stable cell lines, which have foreign DNA integrated into their genome, are indispensable tools

in biomedical research and biopharmaceutical production.[1][2] Unlike transient transfection

where gene expression is temporary, stable cell lines ensure long-term, consistent expression

of a gene of interest.[3][4] This characteristic is crucial for a variety of applications, including

recombinant protein and antibody production, drug discovery, gene function studies, and the

development of cell-based assays.[2][5] The generation of these cell lines involves introducing

a vector with the desired gene and a selectable marker into host cells, followed by a selection

process to isolate and expand the cells that have successfully integrated the genetic material.

[6][7]

The Realon™ Transfection System is engineered to provide a streamlined and highly efficient

workflow for the creation of stable cell lines. This system utilizes a novel non-lipid-based

formulation, Realon™ Transfection Reagent, designed for high transfection efficiency and

minimal cytotoxicity across a broad range of cell types, including historically difficult-to-transfect
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cells like primary and suspension cells.[8][9] This application note provides a detailed protocol

for generating stable cell lines using the Realon™ system, from initial transfection to the

isolation and validation of monoclonal cell populations.

System Overview & Advantages
The Realon™ Transfection System is a comprehensive solution for generating stable cell lines.

The core of the system is the Realon™ Transfection Reagent, a proprietary formulation that

facilitates the efficient delivery of plasmid DNA into eukaryotic cells.

Key Advantages:

High Efficiency: Achieves superior transfection rates in a wide variety of cell lines, including

adherent and suspension cells, as well as primary cells.[9]

Low Cytotoxicity: The gentle formulation ensures high cell viability post-transfection, which is

critical for the recovery and selection of stable integrants.[9]

Simplicity and Speed: The protocol is straightforward and optimized to reduce hands-on

time, accelerating the timeline from transfection to validated stable clone.

Reproducibility: Provides consistent results, eliminating the variability often associated with

repeated transient transfections.[10]

Experimental Workflow
The overall process for generating a stable cell line can be broken down into four main stages:

Transfection, Selection, Clonal Isolation, and Validation. Each stage is critical for ensuring the

generation of a homogenous and reliable cell line expressing the gene of interest.

Phase 1: Transfection Phase 2: Selection Phase 3: Clonal Isolation Phase 4: Validation & Banking

Plate Cells for
Transfection

Transfect with Realon™
Reagent & Plasmid DNA

Incubate for 48-72h
(Recovery & Gene Expression)

Apply Antibiotic
Selection Pressure

Expand Drug-Resistant
Polyclonal Population

Isolate Single Cells
(e.g., Limiting Dilution)

Screen & Expand
Monoclonal Colonies

Validate Expression
(qPCR, Western Blot)

Cryopreserve Master
& Working Cell Banks

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://knowledge.lonza.com/downloadasset.ashx?assetId=28243
https://www.abiscientific.com/product_transfection.php
https://www.benchchem.com/product/b1178285/docs?utm_src=pdf-body#creating-stable-cell-lines-with-realon-transfection-system
https://www.benchchem.com/product/b1178285/docs?utm_src=pdf-body#creating-stable-cell-lines-with-realon-transfection-system
https://www.benchchem.com/product/b1178285/docs?utm_src=pdf-body#creating-stable-cell-lines-with-realon-transfection-system
https://www.abiscientific.com/product_transfection.php
https://www.abiscientific.com/product_transfection.php
https://www.addgene.org/protocols/generating-stable-cell-lines/
https://www.benchchem.com/product/b1178285/docs?utm_src=pdf-body-img#creating-stable-cell-lines-with-realon-transfection-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1. Overall workflow for stable cell line generation.

Detailed Protocols
Protocol 1: Determination of Optimal Antibiotic
Concentration (Kill Curve)
Before generating stable cell lines, it is crucial to determine the minimum antibiotic

concentration required to kill all non-transfected cells.[11] This is achieved by performing a

dose-response (kill curve) experiment.

Cell Plating: On Day 0, seed your host cells into a 96-well plate at a density that allows for

50-60% confluency the next day.

Antibiotic Preparation: Prepare a series of dilutions of the selection antibiotic (e.g., G418,

Puromycin, Hygromycin B) in your complete cell culture medium.[4][12] The range should

span from zero to a high concentration (e.g., 0 to 1000 µg/mL for G418).

Treatment: On Day 1, replace the medium in each well with the medium containing the

different antibiotic concentrations. Include a "no antibiotic" control well.

Incubation and Monitoring: Incubate the plate under standard conditions. Replace the

antibiotic-containing medium every 2-3 days.

Analysis: Monitor the cells daily for 7-14 days. Identify the lowest concentration of the

antibiotic that causes complete cell death within this timeframe. This concentration will be

used for selecting your stable transfectants.

Protocol 2: Transfection with Realon™ Reagent
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate

sizes.

Cell Plating: 24 hours before transfection, seed 2.0 x 10^5 to 5.0 x 10^5 cells per well in a 6-

well plate with 2 mL of complete growth medium. Cells should be 70-90% confluent at the

time of transfection.

Complex Formation:
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Step A (DNA Dilution): In a sterile microcentrifuge tube, dilute 2.5 µg of your plasmid DNA

(containing your gene of interest and a selectable marker) into 250 µL of serum-free

medium (e.g., Opti-MEM®). Mix gently.

Step B (Reagent Dilution): In a separate sterile tube, dilute 5 µL of Realon™ Transfection

Reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room

temperature.

Step C (Combine): Add the diluted DNA from Step A to the diluted Realon™ Reagent from

Step B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow

DNA-reagent complexes to form.

Transfection: Add the 500 µL of the DNA-reagent complex mixture drop-wise to the cells in

one well of the 6-well plate. Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before starting the

selection process.[3]

Protocol 3: Selection and Expansion of Stable Cells
Initiate Selection: 48-72 hours post-transfection, passage the cells from each well into new

10 cm dishes at various dilutions (e.g., 1:10, 1:20).[4] Allow the cells to attach.

Apply Selective Pressure: Begin culturing the cells in complete growth medium

supplemented with the predetermined optimal concentration of the selection antibiotic.

Maintain Culture: Replace the selective medium every 3-4 days to remove dead cells and

maintain the selective pressure.[4] Significant cell death of non-transfected cells should be

visible within the first few days.

Colony Formation: Over the next 1-3 weeks, discrete, antibiotic-resistant colonies will begin

to form.

Expand Polyclonal Pool: Once colonies are well-established, you can either harvest them as

a mixed (polyclonal) population or proceed to isolate single clones (monoclonal population).

[8]
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Protocol 4: Clonal Isolation by Limiting Dilution
Generating a monoclonal cell line ensures that the entire cell population is genetically identical,

originating from a single parental cell.[13][14]

Cell Suspension: Harvest the pool of antibiotic-resistant cells and perform an accurate cell

count.

Serial Dilution: Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL in

selective medium. This concentration statistically favors the deposition of a single cell per

well.[14]

Plating: Dispense 100 µL of the final cell dilution into each well of several 96-well plates.[15]

Incubation and Screening: Incubate the plates for 2-3 weeks. After 7-10 days, begin

screening the plates microscopically to identify wells containing a single colony.[13]

Expansion: Once colonies in single-colony wells are large enough, carefully transfer them

sequentially into larger vessels (24-well, then 6-well, then T-25 flasks) to expand the

population. Continue to use selective medium during expansion.

Data Presentation
The following tables present typical data generated when using the Realon™ Transfection

System.

Table 1: Transfection Efficiency with Realon™ Reagent in Various Cell Lines
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Cell Line Cell Type
Transfection
Efficiency (%)

Cell Viability (%)

HEK293
Human Embryonic
Kidney

92 ± 4 95 ± 3

CHO-K1
Chinese Hamster

Ovary
85 ± 5 93 ± 4

HeLa
Human Cervical

Cancer
88 ± 6 91 ± 5

Jurkat Human T-lymphocyte 75 ± 7 85 ± 6

Primary Neurons Rat Cortical Neurons 60 ± 8 80 ± 7

Efficiency was determined 48h post-transfection using a GFP reporter plasmid.

Table 2: Example Kill Curve Data for G418 on HEK293 Cells

G418 Conc.
(µg/mL)

Day 3 (%
Viability)

Day 7 (%
Viability)

Day 10 (%
Viability)

Recommended
Conc.

0 100 100 100 -

100 85 60 45 No

200 60 30 15 No

400 25 5 0 Yes

600 10 0 0 Yes

800 5 0 0 Yes

The optimal concentration is the lowest dose that achieves 100% cell death (400 µg/mL in this

example).

Table 3: Stability of Gene Expression in Monoclonal CHO-K1 Clones
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Clone ID
Expression Level
at Passage 5
(Relative Units)

Expression Level
at Passage 20
(Relative Units)

% Change

CHO-S-A7 1.00 0.98 -2.0%

CHO-S-B3 1.25 1.21 -3.2%

CHO-S-D11 0.89 0.88 -1.1%

Expression of a secreted reporter protein was measured by ELISA. Data shows minimal loss of

expression over 15 passages.

Validation of Stable Cell Lines
After expansion, it is critical to validate the monoclonal cell lines.

Genomic Level: Confirm the integration of the transgene using PCR on genomic DNA.[16]

Transcription Level: Assess mRNA expression levels using quantitative RT-PCR (qPCR).[6]

Protein Level: Confirm the expression of the target protein via Western Blot, ELISA, or flow

cytometry.[6][16]

Stability: Characterize the stability of expression by continuously passaging the cells and

measuring protein expression at regular intervals (e.g., every 5 passages).[17]

Authentication: Confirm the identity of the cell line using Short Tandem Repeat (STR)

profiling to rule out cross-contamination.[18]

Signaling Pathway Visualization
Stable cell lines are frequently used to study cellular signaling. For example, a stable cell line

can be created with a reporter gene (e.g., Luciferase) under the control of a promoter that is

responsive to a specific signaling pathway, such as the NF-κB pathway.
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Figure 2. NF-κB signaling pathway leading to reporter gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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